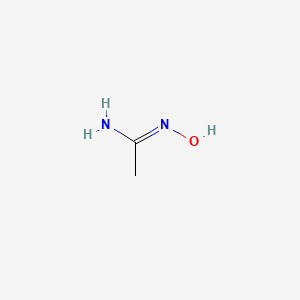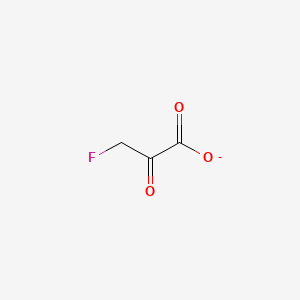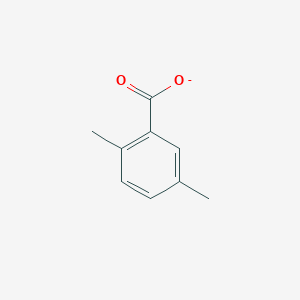
Macrophyllin
Übersicht
Beschreibung
Macrophylline is a naturally occurring alkaloid isolated from the plant genus Rauwolfia . It belongs to the class of pyrrolizidine alkaloids, which are known for their diverse biological activities and complex structures . The chemical structure of macrophylline is characterized by a pyrrolizidine core with hydroxyl groups at specific positions, making it a unique and interesting compound for scientific research .
Wissenschaftliche Forschungsanwendungen
Macrophylline has a wide range of scientific research applications, including:
Wirkmechanismus
- Macrophylline is isolated from Rauwolfia and belongs to the β-carboline alkaloid family .
- Its primary targets are not explicitly documented, but we know that β-carboline alkaloids exhibit diverse biological activities, including sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic, and antimicrobial effects .
Target of Action
Biochemische Analyse
Biochemical Properties
Macrophylline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Macrophylline has been shown to interact with liver microsomes, where it undergoes metabolism. The nature of these interactions involves the modification of Macrophylline by liver enzymes, leading to its biotransformation . Additionally, Macrophylline’s interaction with lung microsomes, although to a lesser extent, also contributes to its metabolic profile .
Cellular Effects
Macrophylline exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Macrophylline has been observed to induce cytotoxicity in certain cell lines, reducing cell viability significantly . This cytotoxic effect is likely mediated through the disruption of cellular signaling pathways and alterations in gene expression.
Molecular Mechanism
The molecular mechanism of Macrophylline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Macrophylline binds to specific enzymes in the liver, leading to its biotransformation. This binding interaction results in the inhibition of certain enzymatic activities, thereby altering the metabolic profile of the compound . Additionally, Macrophylline’s interaction with cellular receptors can lead to changes in gene expression, further influencing its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Macrophylline change over time. Studies have shown that Macrophylline’s stability and degradation are influenced by various factors, including temperature and pH . Over time, Macrophylline undergoes degradation, leading to a reduction in its biological activity. Long-term exposure to Macrophylline in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Macrophylline vary with different dosages in animal models. At low doses, Macrophylline has been shown to have minimal toxic effects. At higher doses, it can cause significant toxicity, including liver damage and other adverse effects . Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity. These findings highlight the importance of careful dosage management when using Macrophylline in experimental settings .
Metabolic Pathways
Macrophylline is involved in several metabolic pathways, including those mediated by liver enzymes. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These interactions lead to the formation of various metabolites, which can further influence the biological activity of Macrophylline. The metabolic pathways of Macrophylline also involve the participation of cofactors, which are essential for the enzymatic reactions .
Transport and Distribution
Macrophylline is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with transport proteins in the liver, facilitating its uptake and distribution . The localization and accumulation of Macrophylline within cells are influenced by these interactions, which can affect its overall biological activity .
Subcellular Localization
The subcellular localization of Macrophylline is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, Macrophylline has been observed to localize in the mitochondria, where it can exert its effects on cellular metabolism . This localization is essential for its role in modulating cellular processes and influencing cell function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of macrophylline involves several key steps, starting from readily available starting materials. One common synthetic route includes the Pictet-Spengler reaction, which involves the condensation of tryptophan with an aldehyde, followed by decarboxylation and aromatization . This method provides a convenient pathway to obtain the pyrrolizidine core structure.
Industrial Production Methods: Industrial production of macrophylline typically involves the extraction of the compound from natural sources, such as the Rauwolfia plant. The extraction process includes maceration of the plant material, followed by solvent extraction and purification using chromatographic techniques . This method ensures the isolation of macrophylline in sufficient quantities for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Macrophylline undergoes various chemical reactions, including:
Oxidation: Macrophylline can be oxidized to form corresponding N-oxides, which are often more biologically active.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolizidine alkaloids .
Vergleich Mit ähnlichen Verbindungen
- Senecionine
- Heliotrine
- Triangularine
- Senampeline
Eigenschaften
IUPAC Name |
[(1S,2R,8R)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-11-5-4-6-14(11)7-12(10)15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZCTOQMFLAKLI-CSZIUDOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1C2CCCN2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC[C@@H]1[C@H]2CCCN2C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128848 | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27841-97-0 | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27841-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macrophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is macrophylline and where is it found?
A1: Macrophylline is a tetracyclic oxindole alkaloid found in the Uncaria macrophylla plant. [, , ] This plant species has been traditionally used for its medicinal properties. [, ]
Q2: What are the biological activities reported for macrophylline and other related compounds found in Uncaria macrophylla?
A2: While macrophylline's specific biological activity hasn't been extensively studied, other alkaloids isolated alongside it from Uncaria macrophylla have shown promising activities. For example, corynantheidine exhibited moderate cytotoxicity against HL-60 and SW480 cells, [] while dihydrocorynantheine demonstrated significant vasodilating activity. [] Additionally, macrophyllines C and D, along with isorhynchophylline and corynoxine, showed weak anti-HIV activities. []
Q3: What is the chemical structure of macrophylline?
A3: Macrophylline, alongside its structural analogs norsuaveoline and suaveoline, belongs to a class of compounds featuring a characteristic pyridine ring. [, ] These molecules are structurally classified as indole alkaloids, which are characterized by the presence of an indole ring system. [, ]
Q4: Have there been any total syntheses of macrophylline reported?
A4: Yes, efficient total syntheses of macrophylline have been achieved using a tandem condensation/alkyne isomerization/6π-3-azatriene electrocyclization sequence. [, ] This method, starting from propargyl amines and unsaturated carbonyl compounds, allows for the rapid construction of the pyridine ring, a key structural feature of macrophylline. [, ] This approach enables access to macrophylline and related compounds for further biological evaluation.
Q5: Are there alternative synthetic approaches to access macrophylline and its structural analogs?
A5: Yes, an enantioselective total synthesis of suaveoline, a structural analog of macrophylline, was accomplished utilizing a novel intramolecular aza-Prins cyclization. [] This method, employing bismuth tribromide (BiBr3), facilitated the construction of the crucial 9-azabicyclo[3.3.1]nonane core present in these alkaloids. [] This strategy holds promise for the synthesis of other members within the macroline and sarpagine indole alkaloid families. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)

![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)

![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)

![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1239344.png)

